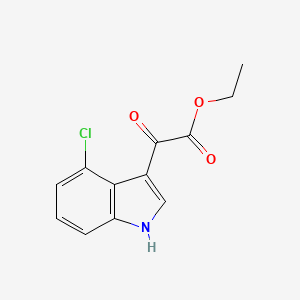
Ethyl 2-(4-Chloro-3-indolyl)-2-oxoacetate
Katalognummer B8814977
Molekulargewicht: 251.66 g/mol
InChI-Schlüssel: OATQPIQQPUDTJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06903090B2
Procedure details


To a solution of 4-chloroindole (5.00 g, 33.0 mmol) in dry THF (0.2 L), at 0° C. under argon was added (COCl)2 (3.6 mL, 40.4 mmol). The reaction mixture was stirred overnight while warming to rt, cooled to 0° C., and EtOH (4 mL, 69 mmol) was added. The reaction mixture was stirred at rt overnight, then partitioned between cold 0.2 M aq HCl and EtOAc. The aqueous layer was separated and re-extracted with EtOAc. The EtOAc extracts were washed with saturated aqueous NaHCO3 and brine. The extracts were dried, filtered, and concentrated to give a solid. The solid was purified by silica chromatography to give the title compound: TLC Rf=0.40 (19:1 CH2Cl2/Me2CO); MS (ESI+) m/z 274.0; 1H NMR (300 MHz, CDCl3) δ 9.22 (1H), 8.26 (1H), 7.36 (1H), 7.31 (1H), 7.22 (1H), 4.71 (2H), 1.41 (3H).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[C:11](Cl)([C:13](Cl)=[O:14])=[O:12].[CH3:17][CH2:18][OH:19]>C1COCC1>[CH2:18]([O:19][C:13](=[O:14])[C:11]([C:4]1[C:3]2[C:7](=[CH:8][CH:9]=[CH:10][C:2]=2[Cl:1])[NH:6][CH:5]=1)=[O:12])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at rt overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between cold 0.2 M aq HCl and EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
re-extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The EtOAc extracts were washed with saturated aqueous NaHCO3 and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extracts were dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was purified by silica chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(=O)C1=CNC2=CC=CC(=C12)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

